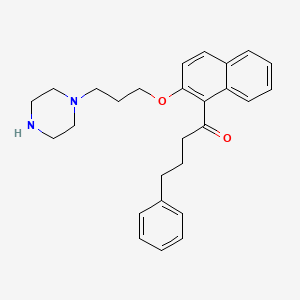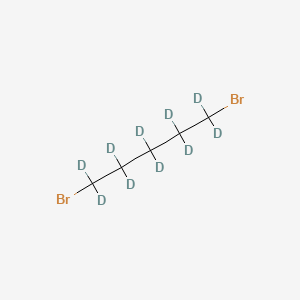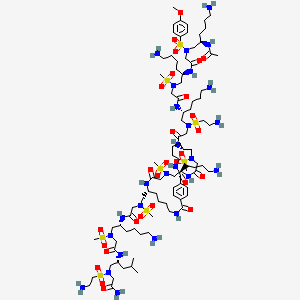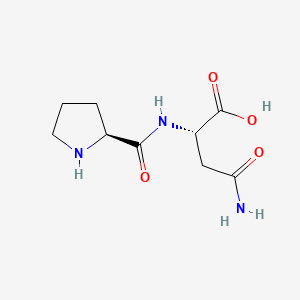
Prolyl-Asparagine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Pro-Asn-OH is a dipeptide composed of proline and asparagine. It is a biologically active polypeptide that can be identified through peptide screening, a research tool that pools active peptides primarily by immunoassay. Peptide screening is used for protein interaction, functional analysis, and epitope screening, especially in the field of agent research and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
H-Pro-Asn-OH can be synthesized using solid-phase peptide synthesis (SPPS). In this method, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The synthesis involves the use of Fmoc-protected amino acids, which are deprotected using piperidine, and the coupling reactions are facilitated by activating agents such as HBTU or DIC .
Industrial Production Methods
Industrial production of H-Pro-Asn-OH follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves the use of large quantities of reagents and solvents, and the purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions
H-Pro-Asn-OH can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the peptide.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may lead to the formation of disulfide bonds, while reduction can result in the conversion of carbonyl groups to alcohols .
Wissenschaftliche Forschungsanwendungen
H-Pro-Asn-OH has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development and delivery.
Industry: Utilized in the production of peptide-based materials and as a catalyst in certain chemical reactions
Wirkmechanismus
The mechanism of action of H-Pro-Asn-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction cascades or metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
H-Pro-Asn-OH can be compared with other similar dipeptides, such as H-Pro-Pro-OH and H-Pro-Gln-OH. These compounds share structural similarities but differ in their specific amino acid composition, which can influence their biological activity and chemical reactivity. H-Pro-Asn-OH is unique in its ability to form specific interactions with certain molecular targets, making it valuable for targeted research applications .
List of Similar Compounds
- H-Pro-Pro-OH
- H-Pro-Gln-OH
- H-Pro-Val-OH
- H-Pro-Ser-OH
Eigenschaften
Molekularformel |
C9H15N3O4 |
|---|---|
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C9H15N3O4/c10-7(13)4-6(9(15)16)12-8(14)5-2-1-3-11-5/h5-6,11H,1-4H2,(H2,10,13)(H,12,14)(H,15,16)/t5-,6-/m0/s1 |
InChI-Schlüssel |
JQOHKCDMINQZRV-WDSKDSINSA-N |
Isomerische SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC(=O)N)C(=O)O |
Kanonische SMILES |
C1CC(NC1)C(=O)NC(CC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B15140132.png)

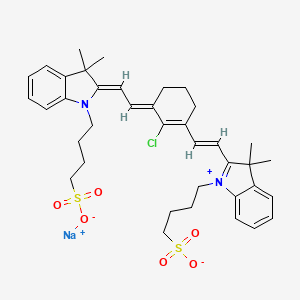

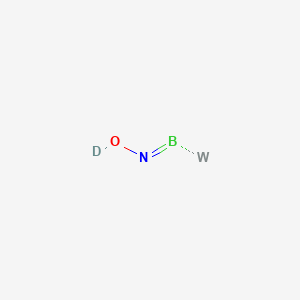
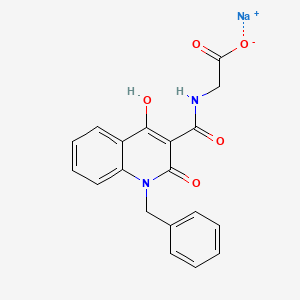
![4-[(E)-[5-(3-chloroanilino)-7-cyclopropyliminopyrazolo[1,5-a]pyrimidin-3-ylidene]methyl]-5-hydroxy-1,3-dihydroimidazol-2-one](/img/structure/B15140162.png)



![1-O-[2-[2-[2-[[(3R,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethyl] 4-O-[2-[2-[[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxy]ethyldisulfanyl]ethyl] butanedioate](/img/structure/B15140189.png)
